Sodium trinitrobenzenesulphonate
Overview
Description
Sodium trinitrobenzenesulphonate is a chemical compound known for its strong oxidizing properties. It is derived from benzenesulfonic acid with three nitro groups attached at the 2, 4, and 6 positions. This compound is used in various scientific research applications due to its reactivity and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium trinitrobenzenesulphonate can be synthesized through a catalytic sulfonation process. This involves adding a sodium tungstate catalyst to nitrobenzene, followed by the dropwise addition of sulfur trioxide at temperatures between 80-100°C. The mixture is then heated to 100-120°C for 2-4 hours to complete the sulfonation reaction. The resulting sulfonation liquid is diluted with water, filtered, and neutralized with an alkali. The final product is obtained after drying .
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process ensures minimal byproduct formation and efficient recycling of excess nitrobenzene, making it environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Sodium trinitrobenzenesulphonate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation Reactions: Typically involve reducing agents and can lead to vigorous reactions culminating in detonation.
Substitution Reactions: Often occur in the presence of bases and can result in explosive tendencies due to the multiple nitro groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield substituted aromatic compounds .
Scientific Research Applications
Sodium trinitrobenzenesulphonate is utilized in several scientific research fields:
Mechanism of Action
The mechanism by which sodium trinitrobenzenesulphonate exerts its effects involves its strong oxidizing properties. It can neutralize peptide terminal amino groups by reacting with them, leading to the formation of stable products. The compound’s oxidative nature also makes it effective in inducing inflammatory responses in biological systems .
Comparison with Similar Compounds
Picric Acid: Another nitroaryl compound with strong oxidizing properties.
Trinitroanisole: Similar in structure but with different functional groups.
Uniqueness: Sodium trinitrobenzenesulphonate is unique due to its specific combination of nitro and sulfonic acid groups, which confer distinct reactivity and applications. Its ability to neutralize peptide terminal amino groups and induce colitis in laboratory models sets it apart from other similar compounds .
Properties
IUPAC Name |
sodium;2,4,6-trinitrobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O9S.Na/c10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15;/h1-2H,(H,16,17,18);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGJACBPALRHNG-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N3NaO9S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5400-70-4 | |
Record name | Sodium trinitrobenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.037 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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